molecular formula C26H30N4O5 B2354640 3-amyl-7-(4-piperonylpiperazine-1-carbonyl)-1H-quinazoline-2,4-quinone CAS No. 892266-44-3

3-amyl-7-(4-piperonylpiperazine-1-carbonyl)-1H-quinazoline-2,4-quinone

Cat. No. B2354640
CAS RN: 892266-44-3
M. Wt: 478.549
InChI Key: CIEDGRWWCWXCMK-UHFFFAOYSA-N
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Description

3-amyl-7-(4-piperonylpiperazine-1-carbonyl)-1H-quinazoline-2,4-quinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a synthetic compound that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Scientific Research Applications

Synthesis from Carbon Dioxide

Research has demonstrated a green protocol for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using basic ionic liquids as catalysts. This method emphasizes the utility of quinazoline derivatives as key intermediates for several drugs, highlighting their importance in pharmaceutical development (Patil et al., 2009).

Catalytic Synthesis

Another study elaborates on an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives using cesium carbonate as a catalyst. This process is pivotal for the synthesis of critical intermediates for drugs like Prazosin and Doxazosin (Patil et al., 2008).

Green Chemistry Perspectives

The chemical fixation of CO2 to 2-aminobenzonitriles, leading to the synthesis of functionalized quinazoline-2,4(1H,3H)-diones, represents a novel strategy in green chemistry. This approach not only provides a method for producing these important heterocyclic compounds but also aligns with sustainable chemistry practices (Vessally et al., 2017).

Biological Evaluation and Molecular Docking

Quinazoline-2,4-diones have been found in bioactive compounds and exhibit significant biological activities. A study focused on their antidiabetic activity, reporting moderate activity against α-amylase and α-glucosidase enzymes, which supports the pharmacological potential of quinazoline-2,4-diones (Santos-Ballardo et al., 2020).

Stability under Stressful Conditions

The stability of a specific quinazoline derivative was studied under various stressful conditions, including high temperature and different pH levels. This research is crucial for understanding the chemical stability of these compounds, which is vital for their development into pharmaceutical substances (Gendugov et al., 2021).

properties

IUPAC Name

7-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5/c1-2-3-4-9-30-25(32)20-7-6-19(15-21(20)27-26(30)33)24(31)29-12-10-28(11-13-29)16-18-5-8-22-23(14-18)35-17-34-22/h5-8,14-15H,2-4,9-13,16-17H2,1H3,(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEDGRWWCWXCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amyl-7-(4-piperonylpiperazine-1-carbonyl)-1H-quinazoline-2,4-quinone

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